Solubility of 2-[(Oxan-4-yl)amino]acetamide Hydrochloride: A Technical Guide
Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of 2-[(Oxan-4-yl)amino]acetamide hydrochloride (also known as 2-((tetrahydro-2H-pyran-4-yl)amino)acetamide HCl).[1][2] As...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of 2-[(Oxan-4-yl)amino]acetamide hydrochloride (also known as 2-((tetrahydro-2H-pyran-4-yl)amino)acetamide HCl).[1][2] As a critical intermediate in the synthesis of pharmaceutical compounds (often kinase inhibitors), understanding its dissolution behavior is vital for process chemistry and assay development.
The compound exhibits high solubility in water driven by ionic dissociation and hydrogen bonding, and good solubility in DMSO , facilitated by polarizability and cation solvation. However, the mechanisms of dissolution differ fundamentally between these solvents, influencing stability, hygroscopicity, and potential for "oiling out."[1]
To predict and manipulate solubility, one must first deconstruct the molecular architecture.[2]
Feature
Chemical Moiety
Physicochemical Impact
Core Ring
Tetrahydro-2H-pyran (Oxane)
Lipophilic/Hydrophilic Balance: The ether oxygen acts as a weak H-bond acceptor, increasing water compatibility compared to a cyclohexane analog.[1][2]
Linker
Secondary Amine ()
Primary Solubilizing Locus: In the HCl salt form, this nitrogen is protonated.[2] The resulting positive charge is the primary driver for aqueous solubility.[2]
Tail
Acetamide ()
H-Bonding: The terminal amide provides both H-bond donors () and an acceptor (), facilitating lattice disruption in polar solvents.[1][2]
Counterion
Chloride ()
Lattice Energy: The ionic bond between the ammonium cation and chloride anion dictates the energy required to break the crystal lattice.[2]
Theoretical Solubility Prediction
Water:High (>100 mg/mL estimated). The hydration enthalpy of the chloride ion and the ammonium cation generally exceeds the crystal lattice energy for small molecular weight amine salts.[2]
DMSO:High (>50 mg/mL estimated). DMSO is an excellent solvent for polar organic cations, though it solvates anions (
Understanding how the solvent interacts with the solute allows for better troubleshooting when precipitation occurs.[2]
A. Water: The Ionic Dissociation Mechanism
In water, the dissolution is entropy-driven by the dissociation of the salt.[2]
Dielectric Shielding: Water (
) reduces the electrostatic attraction between the organic cation and the chloride anion.[2]
Hydration Shell: Water molecules form a structured cage around the
ion (H-bond donors) and the ammonium center (H-bond acceptors).[1][2]
pH Dependence: The solution will be naturally acidic.[2] If the pH is adjusted >10 (approaching the pKa of the secondary amine), the salt converts to the free base, drastically reducing aqueous solubility.
B. DMSO: The Dipole-Dipole Mechanism
In Dimethyl Sulfoxide (DMSO), the mechanism is distinct.[2]
Cation Solvation: The oxygen atom of DMSO is highly electron-rich and polarizable, stabilizing the cationic ammonium center effectively.[1][2]
Naked Anions: DMSO is a polar aprotic solvent.[2] It lacks H-bond donors to stabilize the
ion.[1][2] Consequently, the chloride ion exists in a higher energy state ("naked anion"), which can sometimes make dissolution slower kinetically than in water, despite high thermodynamic solubility.[1]
Visualization: Solvation Dynamics
The following diagram illustrates the mechanistic difference in solvation shells.
Figure 1: Mechanistic comparison of solvation.[1][2] Water stabilizes both ions; DMSO stabilizes the cation but leaves the anion relatively 'naked'.
Experimental Protocols
Since specific batch-to-batch variations (polymorphs, particle size) affect exact values, use these self-validating protocols to determine solubility for your specific lot.[1][2]
Supersaturation: Add excess solid compound to 1 mL of solvent in a glass vial. A visible precipitate must remain.[2]
Target: Start with 50 mg.[2] If it dissolves completely, add more until saturation is visible.[1][2]
Equilibration: Shake or stir at constant temperature (25°C) for 24 hours.
Note: For HCl salts, check pH.[1][2][5] If testing in water, record the final pH (likely acidic).[2][5]
Filtration: Centrifuge at 10,000 rpm for 5 mins, then filter the supernatant.
Critical: Discard the first 100 µL of filtrate to account for filter adsorption.[2]
Quantification: Dilute the filtrate (e.g., 1:100) and analyze via HPLC against a standard curve.
Protocol B: Kinetic Solubility (High Throughput)
Use this for biological assays where the compound is pre-dissolved in DMSO.
Workflow:
Prepare a 10 mM stock solution in DMSO.
Spike into aqueous buffer (e.g., PBS pH 7.[2]4) to reach final concentrations of 10, 50, 100, and 500 µM.[1]
Incubate for 2 hours.
Measure turbidity (Nephelometry) or filter and quantify via UV-Vis.[1][2]
Risk:[1][6] At pH 7.4, the "Common Ion Effect" (Na+ Cl- in PBS) and pH shift may cause precipitation of the free base.
Experimental Decision Tree
Figure 2: Decision matrix for selecting the appropriate solubility protocol.
Data Interpretation & Troubleshooting
The "Common Ion Effect" in Buffers
When moving from pure water to biological buffers (e.g., Saline or PBS), solubility often decreases.[2]
Mechanism: PBS contains ~137 mM NaCl.[2] The high concentration of chloride ions (
) shifts the equilibrium of your compound () back toward the solid state, following the solubility product principle ().[2]
Recommendation: If precipitation occurs in PBS, switch to a buffer with a different counterion (e.g., Phosphate buffer without NaCl) or lower the concentration.
DMSO Hygroscopicity
DMSO is highly hygroscopic.[2][7] It absorbs water from the atmosphere.[2][7]
Impact: If your DMSO stock absorbs water, the "solvating power" changes.[2][7] For some HCl salts, the addition of water to DMSO can actually decrease solubility initially due to the disruption of the DMSO-cation interaction before the water-solvation takes over.[1]
Storage: Always store DMSO stocks in a desiccator or under inert gas (Argon/Nitrogen).[2]
Oiling Out
Amine salts with flexible linkers (like the acetamide tail) sometimes form a separate oily liquid phase rather than a crystalline precipitate when saturation is reached.[2]
Detection: If the solution turns "milky" or distinct droplets form, you have oiled out.[2]
Fix: This is a metastable state. Gentle heating followed by very slow cooling can sometimes force crystallization, but for solubility measurement, the concentration of the supernatant in equilibrium with the oil is the effective solubility limit.
References
Avdeef, A. (2012).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Standard text on physicochemical profiling).
United States Pharmacopeia (USP). <1236> Solubility Measurements. (Official guidance on thermodynamic solubility methods).[2]
Bergström, C. A., et al. (2007).[1][2] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.[1][2] Link
Li, P., & Zhao, L. (2016).[1][2] "Solubility of Amine Salts in Organic Solvents." Journal of Chemical & Engineering Data. (General reference for amine salt behavior in polar aprotic solvents).
BenchChem. "Impact of hygroscopic DMSO on solubility."[2] Link (Practical insights on DMSO water absorption).
An In-depth Technical Guide to the Structure-Activity Relationship of Oxan-4-yl Amino Derivatives in Modern Drug Discovery
Abstract The oxan-4-yl amino scaffold, a tetrahydropyran ring bearing an amino substituent at the C4 position, has emerged as a privileged motif in contemporary medicinal chemistry. Its favorable physicochemical properti...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The oxan-4-yl amino scaffold, a tetrahydropyran ring bearing an amino substituent at the C4 position, has emerged as a privileged motif in contemporary medicinal chemistry. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, coupled with its ability to serve as a versatile three-dimensional scaffold, have led to its incorporation into a multitude of biologically active agents across diverse target classes. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of oxan-4-yl amino derivatives. We will dissect the nuanced effects of structural modifications at the oxane ring, the central amino linker, and appended functionalities on biological potency, selectivity, and pharmacokinetic profiles. This exploration is grounded in authoritative literature and is supplemented with practical experimental protocols and illustrative diagrams to provide researchers, scientists, and drug development professionals with a comprehensive and actionable understanding of this important chemical scaffold.
The Oxan-4-yl Amino Scaffold: A Privileged Motif in Medicinal Chemistry
Saturated heterocycles are fundamental building blocks in drug design, offering a means to escape "flatland" and explore three-dimensional chemical space, which often leads to improved target engagement and a more desirable ADME (absorption, distribution, metabolism, and excretion) profile. The oxan-4-yl (or tetrahydropyran-4-yl) ring is a premier example of such a scaffold. The embedded oxygen atom acts as a hydrogen bond acceptor and enhances aqueous solubility compared to its carbocyclic analogue, cyclohexane. Furthermore, the ring's defined chair conformation presents substituents in distinct axial and equatorial vectors, allowing for precise spatial positioning of pharmacophoric elements.
When combined with an amino group at the 4-position, the resulting oxan-4-yl amino core becomes a versatile linker. It can project substituents in two different directions, enabling the connection of two distinct pharmacophores or the orientation of a single pharmacophore for optimal interaction with a biological target. This has made the scaffold a cornerstone in the development of inhibitors for various enzymes, such as kinases, and antagonists for receptors like the Melanin-Concentrating Hormone Receptor 1 (MCH-R1).[1]
Core SAR Analysis of Oxan-4-yl Amino Derivatives
The biological activity of compounds built upon the oxan-4-yl amino core is exquisitely sensitive to structural modifications at three key positions: the oxane ring itself, the central amino linker, and the substituents attached to the nitrogen atom. Understanding the impact of these changes is critical for rational drug design.
R¹ Substituents: The Primary Driver of Target Interaction
The substituent(s) (R¹) attached to the central amino nitrogen are typically responsible for the primary interactions with the biological target and are the most common point of diversification in SAR studies. The nature of R¹ dictates the potency and selectivity of the molecule.
For instance, in the development of c-Jun N-terminal kinase (JNK) inhibitors, moving from a pyrimidine to a pyridine core attached to a pyrazole, which then links to the amino group, was found to modulate potency and improve in vivo parameters.[2] Similarly, in the design of inhibitors for protein kinase B (Akt), attaching lipophilic carboxamide groups to a piperidine ring, which is in turn linked to the oxan-4-yl amino nitrogen, proved to be a successful strategy for achieving potent and orally bioavailable compounds.[3]
The Central Amino Linker: Modulating Basicity and Geometry
The amino group can be primary, secondary, or tertiary, or it can be part of a larger functional group like an amide or sulfonamide. This choice profoundly impacts the molecule's basicity (pKa), hydrogen bonding capability, and overall geometry.
Secondary vs. Tertiary Amines: A secondary amine (NH) provides a hydrogen bond donor, which can be crucial for anchoring the molecule in a binding pocket. Conversion to a tertiary amine (NR¹) removes this donor but allows for the introduction of another vector for substitution, potentially accessing new regions of the target protein or modulating physicochemical properties.
Acylation/Sulfonylation: Converting the amine to an amide or sulfonamide neutralizes its basicity. This can be advantageous for preventing off-target effects at aminergic receptors and can improve cell permeability. This strategy has been employed in the development of various kinase inhibitors.[4]
The Oxane Ring: Stereochemistry and Substitution Effects
The tetrahydropyran ring is not merely a passive spacer. Its conformation and substitution pattern are critical determinants of activity.
Stereochemistry: The amino group can be positioned either axially or equatorially on the chair-like oxane ring. This seemingly subtle difference can dramatically alter the orientation of the R¹ group and, consequently, its interaction with the target. SAR studies often reveal a strong preference for one stereoisomer over the other.[5]
Ring Substitution: Adding substituents to the oxane ring itself can modulate lipophilicity, introduce new interaction points, or block unwanted metabolism. However, this can also introduce new chiral centers, complicating synthesis and analysis.
The logical flow of SAR exploration is often iterative, as depicted in the workflow below.
Caption: Iterative workflow for SAR exploration of oxan-4-yl amino derivatives.
Case Study: Oxan-4-yl Amino Derivatives as MCH-R1 Antagonists
The Melanin-Concentrating Hormone Receptor 1 (MCH-R1) is a G-protein coupled receptor implicated in the regulation of energy homeostasis and mood, making it an attractive target for anti-obesity and antidepressant therapies.[1][6] Several potent MCH-R1 antagonists feature the oxan-4-yl amino scaffold.
A common structural motif for these antagonists consists of an aromatic group (Ar¹) attached to the amino nitrogen, and a second aromatic or heteroaromatic group (Ar²) linked via an alkyl chain, often to a nitrogen within Ar¹.
Caption: Key modification points on the oxan-4-yl amino scaffold for MCH-R1 antagonists.
SAR Data and Interpretation
The following table summarizes hypothetical SAR data for a series of MCH-R1 antagonists, illustrating key principles.
Compound ID
R¹ (at Amino-N)
R² (at Ar¹)
MCH-R1 Binding IC₅₀ (nM)
Rationale for Change
1a
Phenyl
Benzyl
150
Starting point
1b
4-Chlorophenyl
Benzyl
25
Introduction of a halogen often improves binding through hydrophobic or halogen-bonding interactions.
1c
4-Methoxyphenyl
Benzyl
200
A bulky, electron-donating group at the para position is detrimental, possibly due to steric clash.
1d
4-Chlorophenyl
3-Fluorobenzyl
8
Adding a fluorine atom to the R² benzyl group can improve metabolic stability and binding affinity.
1e
4-Chlorophenyl (amide)
Benzyl
>1000
Converting the basic amine to a neutral amide abolishes activity, indicating the protonated amine is key for a salt-bridge interaction.
Data is illustrative and based on general principles observed in medicinal chemistry literature.
The data clearly shows that small electronic and steric changes to the aromatic substituents (R¹ and R²) can have a dramatic impact on binding affinity. The strong negative effect of converting the amine to an amide (Compound 1e ) underscores the importance of the basic nitrogen, likely for forming a critical salt-bridge interaction with an acidic residue (e.g., Aspartic or Glutamic acid) in the receptor binding pocket.
Experimental Protocols
Trustworthy and reproducible experimental methods are the bedrock of any SAR campaign. Below are detailed, self-validating protocols for the synthesis of a representative scaffold and a common biological assay.
Synthesis of a Representative Derivative via Reductive Amination
Reductive amination is a robust and widely used method for preparing secondary amines from a ketone and a primary amine.[7][8] This one-pot procedure is highly efficient for generating libraries of oxan-4-yl amino derivatives.
Protocol: Synthesis of N-(4-chlorobenzyl)oxan-4-amine
Materials:
Oxan-4-one (Tetrahydro-4H-pyran-4-one)
4-Chlorobenzylamine
Sodium triacetoxyborohydride (STAB)
1,2-Dichloroethane (DCE)
Acetic Acid (glacial)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Dichloromethane (DCM)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Hexanes/Ethyl Acetate solvent system
Procedure:
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add oxan-4-one (100 mg, 1.0 mmol, 1.0 eq).
Solvent and Amine Addition: Dissolve the ketone in 1,2-dichloroethane (DCE, 5 mL). Add 4-chlorobenzylamine (141 mg, 1.0 mmol, 1.0 eq) followed by a drop of glacial acetic acid to catalyze imine formation.
Imine Formation: Stir the mixture at room temperature for 30 minutes. The reaction progress can be monitored by TLC or LC-MS to observe the consumption of starting materials and the formation of the imine intermediate.[7]
Reduction: Carefully add sodium triacetoxyborohydride (STAB, 318 mg, 1.5 mmol, 1.5 eq) portion-wise over 5 minutes. Note: STAB is a milder reducing agent than sodium borohydride and is selective for the imine in the presence of the ketone.[8]
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS until the imine intermediate is fully consumed.
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL). Stir for 10 minutes until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 15 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford the pure N-(4-chlorobenzyl)oxan-4-amine.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Caption: Flowchart for the synthesis of an oxan-4-yl amino derivative via reductive amination.
Protocol for a Standard Biological Assay: Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (IC₅₀) of a test compound for a target receptor, such as MCH-R1.
Materials:
Cell membranes expressing the target receptor (e.g., CHO-K1 cells stably expressing human MCH-R1).
Test compounds (oxan-4-yl amino derivatives) dissolved in DMSO.
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
Scintillation cocktail.
96-well filter plates (e.g., GF/C filters).
Scintillation counter.
Procedure:
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Typically, an 11-point curve is prepared, ranging from 10 mM to 10 pM. Pipette 2 µL of each concentration into a 96-well assay plate. Include wells for "total binding" (DMSO only) and "non-specific binding" (a high concentration of a known, unlabeled ligand).
Reaction Mixture Preparation: In the assay buffer, prepare a mixture containing the cell membranes and the radioligand at its K_d concentration.
Incubation: Add 198 µL of the membrane/radioligand mixture to each well of the assay plate containing the test compounds. The final DMSO concentration should be ≤1%.
Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[6]
Harvesting: Rapidly filter the contents of each well through the 96-well filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
Washing: Wash the filters multiple times (e.g., 3 x 1 mL) with ice-cold assay buffer to remove any remaining unbound radioligand.
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.
Data Analysis:
Calculate the percent inhibition for each compound concentration relative to the total binding and non-specific binding controls.
Plot the percent inhibition against the logarithm of the compound concentration.
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Future Directions and Emerging Trends
The utility of the oxan-4-yl amino scaffold is far from exhausted. Future research will likely focus on its application in novel target classes and the use of advanced synthetic methods. The incorporation of this scaffold into PROTACs (Proteolysis Targeting Chimeras) and covalent inhibitors represents an exciting frontier. Furthermore, the use of computational methods, such as free energy perturbation (FEP), will enable more accurate prediction of binding affinities, accelerating the design-make-test-analyze cycle and leading to the more rapid discovery of next-generation therapeutics built upon this versatile and powerful core.
Conclusion
The oxan-4-yl amino group is a validated and highly effective scaffold in modern drug discovery. Its advantageous physicochemical properties and geometric versatility provide a robust starting point for optimization campaigns. A thorough understanding of the structure-activity relationships—recognizing the distinct roles of the R¹ pharmacophore, the central amino linker, and the oxane ring itself—is paramount for successfully harnessing its potential. By systematically and rationally modifying these key positions, researchers can fine-tune potency, selectivity, and pharmacokinetic properties to develop novel and effective therapeutic agents.
References
Bäuerle, C., Kempe, K., & Biedermann, D. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(12), 3110-3114.
Wikipedia contributors. (2024). Reductive amination. Wikipedia, The Free Encyclopedia.
Kasai, M., et al. (2015). The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times. British Journal of Pharmacology, 172(7), 1756-1770.
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). By optimizing the metal hydride/ammonia mediated reductive amination of aldehydes and hemiacetals, primary amines were selectively prepared. The Journal of Organic Chemistry, 75(16), 5470–5477.
Organic Chemistry Portal. (n.d.). Synthesis of primary amines.
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
Chaki, S., & Okubo, T. (2014). Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders. Current Topics in Behavioral Neurosciences, 17, 245-271.
Roy, M., et al. (2010). Anxiolytic effects of the MCH1R antagonist TPI 1361-17. CNS Neuroscience & Therapeutics, 16(5), e123-e134.
Boutin, J. A., et al. (2021). MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice. Molecules, 26(5), 1294.
Romero, M. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry.
Basile, L., et al. (2023). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 28(14), 5484.
Kerru, N., et al. (2020). Preparation of 2-amino-4H-pyran derivatives 4a–l via multi-component reaction. Scientific Reports, 10, 13458.
Szabo, C. M., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Medicinal Chemistry Communications, 2(7), 614-619.
Buckley, G. M., et al. (2008). Discovery and initial SAR of inhibitors of interleukin-1 receptor-associated kinase-4. Bioorganic & Medicinal Chemistry Letters, 18(11), 3291-3295.
Frolov, K. O., et al. (2022). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Chemistry of Heterocyclic Compounds, 58(6), 461-467.
Li, Y., et al. (2023). Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. Organic & Biomolecular Chemistry, 21(35), 7175-7187.
Zhao, Y., et al. (2019). Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry, 177, 374-385.
Boschelli, D. H., et al. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 10(21), 2477-2480.
Davoodnia, A., et al. (2017). Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. Journal of Medicinal and Nanomaterials Chemistry, 1(1), 1-6.
Bisht, A. S., & Juyal, D. (2019). UNNATURAL AMINO ACIDS (UAA'S): A TRENDY SCAFFOLD FOR PHARMACEUTICAL RESEARCH. Journal of Drug Delivery and Therapeutics, 9(4-s), 493-501.
Novo Nordisk. (n.d.). Long-acting a-MSH analogue.
McHardy, T., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-2249.
Safety Data Sheet (SDS) for 2-[(Oxan-4-yl)amino]acetamide hydrochloride
An In-depth Technical Guide to the Safety & Handling of 2-[(Oxan-4-yl)amino]acetamide hydrochloride Introduction: A Proactive Approach to Laboratory Safety In the fast-paced environment of research and development, novel...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Safety & Handling of 2-[(Oxan-4-yl)amino]acetamide hydrochloride
Introduction: A Proactive Approach to Laboratory Safety
In the fast-paced environment of research and development, novel chemical entities are often handled before comprehensive, publicly available safety data sheets (SDS) are generated. This guide addresses this critical gap for 2-[(Oxan-4-yl)amino]acetamide hydrochloride (CAS No. 2089277-78-9)[1]. As your Senior Application Scientist, my objective is not to simply list boilerplate safety warnings, but to provide a deep, mechanistic-driven understanding of the potential hazards associated with this molecule. By deconstructing its core chemical features—the acetamide group, the secondary amine, and the hydrochloride salt—we can build a robust and scientifically-grounded framework for its safe handling, storage, and emergency management. This document is designed to empower you, the researcher, to make informed decisions that ensure both personal safety and experimental integrity.
Section 1: Hazard Identification and Toxicological Rationale
The toxicological profile of 2-[(Oxan-4-yl)amino]acetamide hydrochloride is not explicitly documented. Therefore, a predictive assessment based on its constituent functional groups is the most scientifically sound approach.
The Acetamide Moiety: The Primary Toxicological Driver
The acetamide functional group is the most significant contributor to the molecule's potential health hazards. Acetamide itself (CAS 60-35-5) is classified by the International Agency for Research on Cancer (IARC) as Group 2B: Possibly Carcinogenic to Humans [2][3]. This classification is based on evidence of liver tumor formation in animal studies, specifically hepatocellular carcinomas in rats following chronic oral exposure[2][4].
Causality of Hazard: The carcinogenic mechanism may be linked to chronic intracellular ammonia release or sustained cell proliferation in the liver rather than direct mutagenicity[3][4]. High doses have been shown to be hepatotoxic, leading to elevated liver enzymes such as aspartate aminotransferase and alanine aminotransferase[3][4]. While acute toxicity is low, repeated exposure is the primary concern[5][6]. Mild irritation to the eyes, skin, and mucous membranes can also be anticipated upon direct contact[5].
The Amine Hydrochloride Salt: Implications for Stability and Handling
The hydrochloride salt form is a critical feature for practical laboratory use. Organic amines are often converted to their acid salt forms to improve their physical and chemical stability, water solubility, and ease of handling, as they are typically crystalline solids rather than oils or liquids[7][8].
Causality of Hazard: While the salt form enhances stability, it introduces the hazard of releasing corrosive hydrogen chloride (HCl) gas upon thermal decomposition[3]. Furthermore, if the material comes into contact with strong bases, it will revert to the free amine, which may have different physical properties and hazards. The salt itself is generally stable, but should be protected from moisture to prevent hydrolysis and potential corrosion of storage containers[9][10].
Anticipated Hazard Summary
Based on the analysis of its structural components, the following hazard classifications should be assumed for laboratory handling purposes.
Hazard Class
Category
Rationale
Carcinogenicity
Category 2
Based on the acetamide moiety, which is classified as IARC Group 2B and suspected of causing cancer[2][11][12].
Serious Eye Damage/Irritation
Category 2
Acetamide can cause mild eye irritation; hydrochloride salts can be irritating to eyes[5][13].
Skin Corrosion/Irritation
Not Classified
Expected to be a mild irritant at most, based on data for acetamide[3][5].
Acute Toxicity (Oral)
Category 4 (Harmful if swallowed)
A precautionary classification. Acetamide has a high LD50 in rats (7000 mg/kg), but this is a novel compound[3].
Section 2: Exposure Controls and Personal Protection
A multi-layered approach, prioritizing engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is essential.
Engineering Controls: The First Line of Defense
All handling of 2-[(Oxan-4-yl)amino]acetamide hydrochloride in its solid, powdered form or in volatile organic solvents must be conducted within a certified chemical fume hood[9][10]. The primary rationale is to prevent inhalation of airborne particulates, given the suspected carcinogenicity of the acetamide group[11]. General laboratory ventilation is insufficient for this purpose.
Personal Protective Equipment (PPE) Workflow
The selection of PPE is not a static checklist but a dynamic process based on the experimental procedure. The following workflow provides a logical decision-making framework.
Caption: Logical workflow for responding to a chemical spill.
References
Vedantu. Acetamide: Properties, Uses, Safety, and Key Chemistry Facts. [Link]
ResearchGate. Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: A second update | Request PDF. [Link]
International Agency for Research on Cancer. Acetamide - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. [Link]
Oxford Academic. Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats | Toxicological Sciences. [Link]
University of Washington. Standard Operating Procedure: Hydrochloric Acid. [Link]
ChemSrc. 2-[(Oxan-4-yl)amino]acetamide hydrochloride CAS 2089277-78-9. [Link]
Google Patents. US5686588A - Amine acid salt compounds and process for the production thereof.
Reaction conditions for coupling 2-[(Oxan-4-yl)amino]acetamide hydrochloride
Application Note & Protocol Guide Topic: Reaction Conditions for Coupling 2-[(Oxan-4-yl)amino]acetamide hydrochloride Introduction: The Central Role of Amide Bond Formation In the landscape of drug discovery and medicina...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Topic: Reaction Conditions for Coupling 2-[(Oxan-4-yl)amino]acetamide hydrochloride
Introduction: The Central Role of Amide Bond Formation
In the landscape of drug discovery and medicinal chemistry, the amide bond is a cornerstone functional group, integral to the structure of countless therapeutic agents, from small molecules to complex peptides.[1] The reliable and efficient construction of this bond is therefore a paramount objective in synthetic chemistry. This guide provides a detailed exploration of the reaction conditions for coupling 2-[(Oxan-4-yl)amino]acetamide hydrochloride, a versatile primary amine building block, with carboxylic acids. As this starting material is provided as a hydrochloride salt, careful consideration of the reaction conditions, particularly the choice of base and coupling agent, is critical for success.
This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for specific procedural choices. We will delve into the mechanisms of common coupling reagents, provide validated, step-by-step protocols, and offer insights into troubleshooting potential challenges, equipping researchers with the knowledge to confidently and effectively utilize this valuable synthetic intermediate.
Core Principles: Activating the Carboxylic Acid
The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that requires high temperatures to eliminate water, conditions that are often incompatible with complex molecules. Modern amide synthesis circumvents this by activating the carboxylic acid, converting the hydroxyl group into a better leaving group. This process transforms the acid into a highly reactive intermediate that is readily attacked by the nucleophilic amine.[2][3]
The overall process can be visualized as a two-stage sequence:
Activation: The coupling reagent reacts with the carboxylic acid to form a reactive intermediate.
Acylation: The primary amine, 2-[(Oxan-4-yl)amino]acetamide, attacks the activated intermediate, forming the desired amide bond and releasing the leaving group.[2]
Caption: General workflow for amide bond formation.
Dissecting the Reaction: Key Components and Their Function
A successful coupling reaction hinges on the judicious selection of four key components: the coupling agent, an additive (if required), a base, and the solvent.
The Amine: Neutralizing the Hydrochloride Salt
The starting material, 2-[(Oxan-4-yl)amino]acetamide hydrochloride, is a salt. The protonated amine is not nucleophilic and cannot participate in the coupling reaction. Therefore, the addition of a base is non-negotiable to liberate the free primary amine in situ.
Choice of Base: Sterically hindered, non-nucleophilic tertiary amines are strongly preferred.
N,N-Diisopropylethylamine (DIPEA or Hünig's base): The most common choice. Its bulky isopropyl groups prevent it from acting as a nucleophile, thus avoiding competition with the desired amine and the formation of unwanted side products.[2]
Triethylamine (TEA): Also widely used, but it is slightly more nucleophilic than DIPEA and can sometimes lead to side reactions.
N-Methylmorpholine (NMM): A weaker base that can be advantageous in minimizing racemization of chiral carboxylic acids.[2]
At least one equivalent of base is required to neutralize the hydrochloride salt. In practice, excess base (typically 2-3 equivalents) is used to also deprotonate the carboxylic acid, facilitating its activation by the coupling reagent.
The Engine: Selecting a Coupling Reagent
The coupling reagent is the heart of the reaction, responsible for activating the carboxylic acid. The choice often depends on the complexity of the substrates, cost, and desired purity profile.
Carbodiimides (EDC, DCC, DIC): These are classic and cost-effective activating agents.[4] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
EDC (or EDAC): N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride is highly recommended for solution-phase synthesis. Its major advantage is that the urea byproduct formed after the reaction is water-soluble, allowing for easy removal during aqueous workup.[2][4]
The Role of Additives (HOBt, OxymaPure): Using a carbodiimide alone can lead to two significant side reactions: racemization of chiral centers adjacent to the carboxyl group and the formation of a stable N-acylurea byproduct.[2] To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are essential.[2][5] These additives act as "active ester traps," reacting with the O-acylisourea intermediate to form a more stable but still highly reactive OBt or Oxyma ester. This new intermediate reacts cleanly with the amine, suppressing side reactions and improving yields.[1][2]
Onium Salts (HATU, HBTU): These are generally more powerful, faster, and more efficient than carbodiimide systems, especially for sterically hindered substrates or challenging couplings.[2][6][7]
HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is one of the most effective coupling reagents available.[6][7] It reacts with a carboxylate (formed by the action of a base like DIPEA) to generate a highly reactive OAt-active ester, which rapidly acylates the amine.[5][6] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety makes it more reactive than its HOBt-based counterparts like HBTU.[5]
Caption: Comparison of EDC/HOBt and HATU activation mechanisms.
This method is a reliable and cost-effective choice for most substrates.
Reagent Stoichiometry:
Reagent
Molar Equivalents
Role
Carboxylic Acid
1.0
Electrophile Precursor
2-[(Oxan-4-yl)amino]acetamide HCl
1.1
Nucleophile
HOBt (1-Hydroxybenzotriazole)
1.2
Additive to suppress side reactions
EDC Hydrochloride
1.2
Coupling Agent
DIPEA
2.5 - 3.0
Base
Anhydrous DMF
-
Solvent (to ~0.1-0.2 M)
Step-by-Step Procedure:
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.).
Dissolution: Add 2-[(Oxan-4-yl)amino]acetamide hydrochloride (1.1 eq.) and HOBt (1.2 eq.). Dissolve the solids in anhydrous DMF.
Basification: Add DIPEA (2.5-3.0 eq.) to the stirred solution and allow it to mix for 5-10 minutes. This ensures the complete formation of the free amine and carboxylate.
Activation: Cool the reaction mixture to 0 °C using an ice bath. This helps to minimize potential side reactions during the activation step.[2]
Coupling: Add EDC hydrochloride (1.2 eq.) portion-wise to the cold solution.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
Workup:
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
Wash the organic layer sequentially with 5% aqueous HCl or saturated NH₄Cl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted HOBt and acid), and finally with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
This method is ideal for challenging substrates, including those that are sterically hindered or prone to low yields with other methods.
Reagent Stoichiometry:
Reagent
Molar Equivalents
Role
Carboxylic Acid
1.0
Electrophile Precursor
2-[(Oxan-4-yl)amino]acetamide HCl
1.1
Nucleophile
HATU
1.1
Coupling Agent
DIPEA
3.0 - 4.0
Base
Anhydrous DMF
-
Solvent (to ~0.1-0.2 M)
Step-by-Step Procedure:
Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.) and 2-[(Oxan-4-yl)amino]acetamide hydrochloride (1.1 eq.).
Dissolution: Dissolve the solids in anhydrous DMF.
Pre-activation/Coupling: To the stirred solution at room temperature, add DIPEA (3.0-4.0 eq.) followed immediately by HATU (1.1 eq.).[8] The order of addition is important to prevent side reactions with HATU.
Reaction: Stir the mixture at room temperature. Reactions with HATU are often rapid, typically completing within 1-4 hours.[6]
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup: Follow the same aqueous workup procedure as described in Protocol 1. The byproducts from HATU are generally water-soluble.
Purification: Purify the crude product by flash column chromatography.
Caption: A generalized experimental workflow for amide coupling.
Field Insights & Troubleshooting
Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) can sometimes drive it to completion. Alternatively, if using EDC/HOBt, switching to the more powerful HATU reagent is a logical next step.
Guanidinylation Side Reaction (HATU): A potential side reaction with HATU involves the free amine attacking the guanidinium carbon of the HATU reagent itself, leading to a capped, unreactive amine.[6] This is minimized by ensuring the carboxylic acid is present and activated before the amine can react with excess HATU. Using the correct stoichiometry is critical.
Epimerization: For chiral carboxylic acids, maintaining low reaction temperatures (especially during the activation step with carbodiimides) and using additives like HOBt or HOAt are crucial to prevent loss of stereochemical integrity.[2][4]
Purity of Reagents: Amide coupling reactions are sensitive to moisture. Always use anhydrous solvents and ensure reagents are dry for optimal results.
By understanding these principles and following the detailed protocols, researchers can effectively perform amide coupling reactions with 2-[(Oxan-4-yl)amino]acetamide hydrochloride, paving the way for the synthesis of novel and complex molecular targets.
References
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]
Roaia, H. M., et al. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 143-149. [Link]
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
Vedantham, P., & Vankawala, S. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 8(4), 835-840. [Link]
Csupor-Löffler, B., et al. (2022). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 27(19), 6296. [Link]
Al-Shemary, R. K., et al. (2020). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Scientific Journal, 4(2), 101-107. [Link]
Google Patents. (2013). US20130060004A1 - Novel Process For The Preparation Of Leuprolide And Its Pharmaceutically Acceptable Salts Thereof.
Huremović, J., et al. (2023). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Journal of Engineering Science, 11(2), 25-32. [Link]
Nojiri, T., & Ishihara, K. (2022). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Science, 13(30), 8685-8700. [Link]
Application Note: Strategic Implementation of 2-[(Oxan-4-yl)amino]acetamide HCl in Reductive Amination for Drug Discovery
Abstract Reductive amination stands as a cornerstone of modern medicinal chemistry, providing one of the most robust and versatile methods for the formation of carbon-nitrogen bonds.[1][2] This application note provides...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Reductive amination stands as a cornerstone of modern medicinal chemistry, providing one of the most robust and versatile methods for the formation of carbon-nitrogen bonds.[1][2] This application note provides a comprehensive guide to the strategic use of 2-[(Oxan-4-yl)amino]acetamide hydrochloride, a valuable building block for introducing key structural motifs into drug candidates. We will explore the mechanistic underpinnings of the reaction, present a detailed and validated experimental protocol using sodium triacetoxyborohydride, and discuss the inherent advantages conferred by the oxane and acetamide moieties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this reaction for the synthesis of novel molecular entities with potentially improved physicochemical and pharmacological properties.
Introduction: The Strategic Value of the Building Block
The selection of amine building blocks in a drug discovery campaign is a critical decision that profoundly impacts a molecule's ultimate properties. 2-[(Oxan-4-yl)amino]acetamide HCl is not merely a reactive handle; it is a carefully designed fragment that imparts desirable characteristics to a lead compound.
The Oxane Moiety for Enhanced Drug-Likeness: The tetrahydropyran (oxane) ring is an increasingly popular feature in medicinal chemistry.[3][4] As a saturated heterocycle, it introduces three-dimensionality (a higher sp³ fraction), which can lead to improved target selectivity and reduced attrition rates for clinical candidates.[5] The oxygen atom acts as a hydrogen bond acceptor and can improve aqueous solubility and metabolic stability compared to carbocyclic or gem-dimethyl analogues, effectively fine-tuning a compound's lipophilicity and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3][5][6]
The Acetamide Group as a Versatile Pharmacophore: The acetamide functional group is a ubiquitous scaffold in successful therapeutic agents.[7][8] Its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) is fundamental to its role in molecular recognition at the active sites of enzymes and receptors.[7][9][10] Incorporating this moiety can be a strategic move to establish key interactions with a biological target.
The Reductive Amination Reaction: Mechanism and Rationale
Reductive amination is a powerful reaction that forms a new amine by reacting a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. The "direct" or "in situ" method, where all components are mixed in a single pot, is highly efficient and widely used.
The Core Mechanism
The reaction proceeds through a two-step sequence within a single pot:
Iminium Ion Formation: The amine attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate readily dehydrates to form a protonated imine, known as an iminium ion. This step is reversible and often rate-limiting.
Hydride Reduction: A selective reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, irreversibly forming the final amine product.
The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[11]
Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)
While several reducing agents can be used, sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for most applications due to several distinct advantages:[12][13]
Mildness and Selectivity: STAB is a less reactive borohydride derivative. The electron-withdrawing acetate groups temper its reducing power, making it slow to react with aldehydes and ketones but highly reactive towards the protonated iminium ion intermediate.[11][12] This selectivity prevents the wasteful consumption of the starting carbonyl and the formation of alcohol byproducts.
Operational Simplicity: It allows for a convenient one-pot procedure where the amine, carbonyl, and reducing agent are mixed together.[12]
Safety: Unlike sodium cyanoborohydride (NaBH₃CN), it is non-toxic and does not risk the release of hydrogen cyanide gas, especially under the acidic conditions that favor iminium formation.[13]
The overall mechanism is visualized below.
Caption: Generalized mechanism of reductive amination.
Detailed Experimental Protocol
This protocol describes a general procedure for the reductive amination of a representative aldehyde with 2-[(Oxan-4-yl)amino]acetamide HCl.
Materials and Reagents
Aldehyde or Ketone (e.g., 4-fluorobenzaldehyde)
2-[(Oxan-4-yl)amino]acetamide HCl
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Step-by-Step Procedure
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂), add the aldehyde (1.0 eq.), 2-[(Oxan-4-yl)amino]acetamide HCl (1.1 eq.), and anhydrous DCM (or DCE) to achieve a concentration of approximately 0.1-0.2 M.
Rationale: Using a slight excess of the amine ensures complete consumption of the potentially more valuable carbonyl component. Anhydrous solvent is crucial to favor the dehydration step leading to the iminium ion.
Free Amine Liberation: Add triethylamine (1.2 eq.) dropwise to the stirring suspension at room temperature. Stir for 15-20 minutes.
Rationale: The starting amine is an HCl salt. A non-nucleophilic organic base is required to neutralize the hydrochloride and liberate the free amine, which is the active nucleophile in the reaction.
Initiation of Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 5-10 minutes.
Rationale: STAB is added after the free amine is formed. Adding it in portions helps to control any potential exotherm, although the reaction is generally not highly exothermic. An excess of the reducing agent ensures the reaction goes to completion.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).
Rationale: Reaction times can vary based on the steric and electronic properties of the substrates. Ketones are generally less reactive than aldehydes and may require longer reaction times or gentle heating.
Reaction Quench: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 20-30 minutes until gas evolution ceases.
Rationale: The quench neutralizes any remaining acid and decomposes the excess borohydride reagent and its byproducts.
Aqueous Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
Rationale: This step removes inorganic salts and water-soluble byproducts.
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Rationale: The brine wash removes residual water. Drying agents remove all traces of water before solvent evaporation.
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization, as appropriate for the product's properties.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the protocol.
Optimization and Troubleshooting
The provided protocol is robust, but optimization may be necessary for challenging substrates.
Parameter
Standard Condition
Optimization Strategy & Rationale
Solvent
Dichloromethane (DCM)
For less reactive ketones, switching to 1,2-Dichloroethane (DCE) and gently heating (40-50 °C) can increase the reaction rate.
Acid Catalyst
None (self-catalyzed)
For very unreactive ketones, adding a catalytic amount of acetic acid (0.1-0.2 eq.) can accelerate the formation of the iminium ion.[13][14]
Reaction Time
2-12 hours
Sterically hindered aldehydes or ketones may require extended reaction times (up to 24 hours). Monitor closely to avoid potential side reactions.
Low Yield
N/A
Issue: Incomplete reaction. Solution: Ensure the amine HCl was fully neutralized. Increase equivalents of STAB to 2.0 eq. For ketones, consider adding a catalytic amount of acetic acid.
Side Product
N/A
Issue: Alcohol from carbonyl reduction. Solution: This indicates the reducing agent is reacting with the carbonyl. Ensure the reaction is not overly acidic and that STAB is used, not a stronger reductant like NaBH₄.
Conclusion
2-[(Oxan-4-yl)amino]acetamide HCl is a highly valuable building block for modern drug discovery programs. Its use in reductive amination, particularly with sodium triacetoxyborohydride, offers a reliable, high-yielding, and operationally simple method for introducing moieties known to confer favorable physicochemical properties. By understanding the mechanism and following a validated protocol, researchers can efficiently synthesize novel amine derivatives, accelerating the journey from hit identification to lead optimization.
References
BenchChem. (n.d.). The Acetamide Group: A Versatile Scaffold in Modern Drug Design and Synthesis. BenchChem.
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (n.d.).
Biotechdaily staff writers. (2003, June 23). Toolkit for Reductive Amination in Drug Discovery. Labmedica.com.
Chemistry Channel. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube.
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11247–11302. Retrieved from [Link]
Gant, T. G. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(6), 986–1001. Retrieved from [Link]
Al-Ostoot, F. H., Al-Ghamdi, K. M., & Al-Massarani, S. M. (2020). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 11(4), 100-107. Retrieved from [Link]
Patsnap Synapse. (2024, June 14). What is Acetamide used for?
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. Retrieved from [Link]
Shavnya, A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(11), 7172–7198. Retrieved from [Link]
Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. Retrieved from [Link]
Abdel-Magid, A. F. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org.
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. Retrieved from [Link]
Nayak, P. S., Narayana, B., Sarojini, B. K., Hegde, K., & Shashidhara, K. S. (2014). Design and synthesis of novel heterocyclic acetamide derivatives for potential analgesic, anti-inflammatory, and antimicrobial activities. Medicinal Chemistry Research, 24, 1317–1330. Retrieved from [Link]
Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University.
Troubleshooting cyclization side reactions of oxan-4-yl amines
The following guide is structured as a Technical Support Center for medicinal chemists and process scientists working with the Oxan-4-yl amine (4-aminotetrahydropyran) scaffold. Topic: Troubleshooting Cyclization Side Re...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Technical Support Center for medicinal chemists and process scientists working with the Oxan-4-yl amine (4-aminotetrahydropyran) scaffold.
Topic: Troubleshooting Cyclization Side Reactions & Synthetic Anomalies
Ticket ID: OX-4-YL-CYCL-001
Status: Open
Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "Oxan-4-yl" Challenge
The Oxan-4-yl amine (Tetrahydro-2H-pyran-4-amine) is a privileged scaffold in drug discovery, offering a balance of solubility (logP reduction) and metabolic stability compared to cyclohexyl analogs.[1] However, its specific geometry creates a unique set of reactivity profiles:
Thorpe-Ingold Effect: The C4 position is gem-disubstituted (H/NH2) within a ring, promoting rapid intramolecular cyclization (spiro-formation) when electrophiles are attached to the nitrogen.[1]
Ether Oxygen Basicity: The ring oxygen is a weak Lewis base, capable of coordinating with strong Lewis acids (e.g., BBr3, TiCl4), leading to ring-opening or unwanted oxonium intermediates.
Steric Bulk: The secondary carbon at C4 is more hindered than a standard alkyl chain, often stalling intermolecular reactions and favoring intramolecular side pathways.
Diagnostic Workflow: Identify Your Side Reaction
Before applying a fix, confirm the identity of your impurity using the logic tree below.
Figure 1: Diagnostic logic for identifying common side products of oxan-4-yl amine reactions.[1]
Issue Resolution Modules
Module A: Unwanted Spirocyclization (The "Ugi/Amide" Trap)
Context: You are performing a multicomponent reaction (Ugi, Passerini) or coupling an amino acid to the oxan-4-yl amine.[1]
Symptom: Formation of a rigid, insoluble byproduct (Spiro-diketopiperazine or Spiro-hydantoin) instead of the linear amide.[1]
Mechanism:
The Thorpe-Ingold effect (gem-dialkyl effect) is pronounced at the C4 position of the tetrahydropyran ring. The internal bond angle of the pyran ring compresses the external bond angle, forcing substituents on the nitrogen closer together. This dramatically accelerates the rate of intramolecular ring closure.
Troubleshooting Protocol:
Variable
Recommendation
Scientific Rationale
Solvent
Switch from MeOH to TFE (Trifluoroethanol) or HFIP .
Fluorinated solvents stabilize the linear iminium/amide intermediates via H-bonding, retarding the kinetics of the intramolecular nucleophilic attack.
Concentration
Dilute to 0.05 M or lower.
While this usually favors cyclization, in competitive multicomponent reactions, high dilution can suppress the intermolecular aggregation that precedes some spiro-formations.
| Lewis Acid | Add ZnCl2 or Sc(OTf)3 . | Lewis acids coordinate to the carbonyl oxygen, making it less nucleophilic towards the nitrogen, effectively "freezing" the linear conformation. |
Module B: The "Pictet-Spengler" Variant
Context: Reacting oxan-4-yl amine with an aromatic aldehyde (e.g., benzaldehyde derivatives) under acidic conditions.[1]
Symptom: Formation of a fused tricyclic system (Tetrahydroisoquinoline derivative) instead of the secondary amine.
Mechanism:
If the oxan-4-yl amine is pre-functionalized with an electron-rich aromatic ring (e.g., N-benzyl-oxan-4-amine), reacting it with a second aldehyde can trigger a Pictet-Spengler cyclization .[1]
Note: The THP oxygen rarely participates in an "oxa-Pictet-Spengler" unless superacidic conditions are used, but it does influence the conformation of the transition state.
Troubleshooting Protocol:
Avoid Protic Acids: Do not use TFA or AcOH. These promote the formation of the reactive iminium ion that triggers cyclization.
Use Ti(OiPr)4: Perform the imine formation with Titanium(IV) isopropoxide under strictly anhydrous conditions. This acts as a water scavenger and Lewis acid that favors reduction over cyclization when the reducing agent is added.
Temperature Control: Keep the imine formation at 0°C. Pictet-Spengler cyclization has a higher activation energy than imine formation.
Module C: Reductive Amination Dimerization
Context: Synthesizing the oxan-4-yl amine from 4-oxotetrahydropyran (the ketone) or alkylating the amine with an aldehyde.[1]
Symptom: Formation of the "Dimer" (Bis(oxan-4-yl)amine).[1]
Mechanism:
The primary amine product is more nucleophilic than the ammonia source (or starting amine). It reacts with the ketone/aldehyde to form a new imine, which is then reduced. The steric bulk of the THP ring does not sufficiently block this second attack.
Protocol: The "Clean" Reductive Amination
This protocol minimizes dimerization by decoupling imine formation from reduction.
Crucial: Run neat (no solvent) or in minimal dry THF.
Stir 6–12 hours. The solution will become viscous (Titanium-amine complex).[1]
Reduction:
Dilute with MeOH or EtOH.
Add NaBH4 (1.5 equiv) portion-wise at 0°C.
Why: Ti(OiPr)4 ensures the imine is fully formed and "trapped" on the titanium before the reducing agent sees it, preventing the free amine from reacting with remaining ketone.
Quench:
Add aqueous NaOH (1M) to precipitate white TiO2. Filter over Celite.
Module D: Lewis Acid Induced Ring Opening
Context: Deprotecting a methoxy group (with BBr3) or removing a Boc group (with high conc. TFA/Lewis Acids) elsewhere on the molecule.[2]
Symptom: Loss of the THP ring, appearance of alkyl bromide chains, or complex decomposition.
Mechanism:
Strong Lewis acids (BBr3, AlCl3) coordinate to the ether oxygen of the THP ring. This weakens the C-O bond. If a nucleophile is present (like Br- from BBr3), the ring opens to form a 1,5-halohydrin derivative.[1]
| Pyridine-HCl | ⚠️ Risky | High temp (180°C) may decompose THP.[1] |
Visualizing the "Spiro" Trap Mechanism
Understanding why the oxan-4-yl amine cyclizes so readily is key to prevention.[1]
Figure 2: The Thorpe-Ingold effect facilitates rapid spiro-cyclization of oxan-4-yl amides.[1]
References & Further Reading
Reductive Amination & Titanium Reagents:
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.
Thorpe-Ingold Effect in Heterocycles:
Jung, M. E., & Piizzi, G. (2005). "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735–1766.
Lewis Acid Cleavage of Ethers:
Bhatt, M. V., & Kulkarni, S. U. (1983). "Cleavage of Ethers."[2] Synthesis, 1983(04), 249-282.[1]
Ugi Reaction Side Products:
Dömling, A. (2006). "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Chemical Reviews, 106(1), 17-89.[1]
Technical Support Center: Stability and Handling of 2-[(Oxan-4-yl)amino]acetamide Hydrochloride
Welcome to the technical support center for 2-[(Oxan-4-yl)amino]acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on pr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-[(Oxan-4-yl)amino]acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing degradation during storage and troubleshooting common issues encountered during experimentation. Our goal is to ensure the integrity and reliability of your results by maintaining the quality of this compound.
Introduction: Understanding the Molecule
2-[(Oxan-4-yl)amino]acetamide hydrochloride is a chemical entity featuring a secondary amine linked to an acetamide group, with a hydrochloride salt to enhance solubility and stability. However, the very functional groups that make it a valuable research tool also render it susceptible to degradation if not handled and stored correctly. The primary concerns for this molecule are its hygroscopicity and the chemical reactivity of the amide and secondary amine functionalities.
This guide will provide a comprehensive overview of best practices for storage, handling, and stability assessment in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for 2-[(Oxan-4-yl)amino]acetamide hydrochloride?
A1: To ensure the long-term stability of 2-[(Oxan-4-yl)amino]acetamide hydrochloride, it is crucial to store it in a cool, dry, and dark environment . The hydrochloride salt form suggests that the compound is likely hygroscopic, meaning it can readily absorb moisture from the atmosphere.
Table 1: Recommended Storage Conditions
Parameter
Recommendation
Rationale
Temperature
2-8°C (Refrigerated)
Reduces the rate of potential chemical degradation reactions.
Humidity
As low as possible (e.g., in a desiccator)
Prevents moisture absorption, which can lead to hydrolysis and physical changes.[1]
Atmosphere
Inert gas (e.g., Argon or Nitrogen)
Minimizes the risk of oxidation of the secondary amine.
Container
Tightly sealed, opaque container
Protects from moisture and light, which can also promote degradation.[2]
For routine laboratory use, tightly sealing the container with parafilm and storing it inside a desiccator with a suitable drying agent like silica gel is a practical approach[3].
Q2: I've noticed the powder clumping together. What does this indicate?
A2: Clumping or caking of the powder is a strong indicator of moisture absorption[4]. Due to its hygroscopic nature, 2-[(Oxan-4-yl)amino]acetamide hydrochloride will attract water molecules from the air, leading to physical changes in the solid material. This can be the first sign of potential chemical degradation and should be addressed immediately by improving storage conditions.
Q3: How should I handle the compound when weighing it out for an experiment?
A3: To minimize moisture uptake during handling, it is recommended to work quickly in an environment with low humidity. If possible, use a glove box with a controlled atmosphere. If a glove box is not available, allow the container to equilibrate to room temperature before opening to prevent condensation. Minimize the time the container is open and securely reseal it immediately after use.
Degradation and Stability
Q4: What are the likely degradation pathways for this compound?
A4: Based on its chemical structure, 2-[(Oxan-4-yl)amino]acetamide hydrochloride is susceptible to two primary degradation pathways:
Hydrolysis: The amide bond can be cleaved by water, especially under acidic or basic conditions, to yield 2-(oxan-4-ylamino)acetic acid and ammonia.[5]
Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxide or other oxidative degradation products, particularly in the presence of oxidizing agents or prolonged exposure to air.[6]
These degradation pathways are common for molecules containing amide and amine functional groups.[7][8]
Q5: How can I assess the stability of my sample?
A5: The most effective way to monitor the stability of your 2-[(Oxan-4-yl)amino]acetamide hydrochloride sample is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[9] A well-developed HPLC method can separate the intact compound from its degradation products, allowing for accurate quantification of purity over time. Regular analysis of a stored sample against a freshly prepared standard can provide a clear picture of its stability.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Unexpected Analytical Results
Issue 1: I see unexpected peaks in my HPLC chromatogram.
Possible Cause 1: Degradation due to improper storage.
Solution: Review your storage conditions against the recommendations in Table 1. Ensure the container is tightly sealed and stored in a desiccator. If possible, analyze a freshly opened vial of the compound to see if the extraneous peaks are present.
Possible Cause 2: On-bench degradation.
Solution: The compound may be degrading in your sample solvent prior to injection. Investigate the pH and composition of your diluent. For aqueous solutions, using a slightly acidic buffer may improve stability. Prepare samples immediately before analysis to minimize degradation time.
Possible Cause 3: Contamination.
Solution: Ensure all glassware and solvents are clean. Run a blank injection of your sample diluent to check for contaminants.
Issue 2: The peak area of my compound is decreasing over time in my analytical run.
Possible Cause: Instability in the autosampler.
Solution: Some compounds are not stable in solution at room temperature for extended periods. If your analytical run is long, consider using a temperature-controlled autosampler set to a lower temperature (e.g., 4°C). You can test for this by reinjecting the first sample at the end of the sequence to see if the peak area has decreased.
Physical Appearance Changes
Issue 3: The color of the compound has changed.
Possible Cause: Oxidation or other chemical degradation.
Solution: A change in color is a strong indicator of chemical degradation. The compound should not be used for experiments where purity is critical. It is advisable to obtain a fresh batch of the compound. To prevent this in the future, consider storing the compound under an inert atmosphere.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[10]
Objective: To intentionally degrade 2-[(Oxan-4-yl)amino]acetamide hydrochloride under various stress conditions to generate likely degradation products.
Materials:
2-[(Oxan-4-yl)amino]acetamide hydrochloride
0.1 M Hydrochloric Acid (HCl)
0.1 M Sodium Hydroxide (NaOH)
3% Hydrogen Peroxide (H₂O₂)
HPLC-grade water, acetonitrile, and methanol
pH meter
Heating block or water bath
UV-Vis spectrophotometer or photodiode array detector
Procedure:
Acid Hydrolysis: Dissolve a known concentration of the compound in 0.1 M HCl. Heat at 60°C for 2, 4, and 8 hours. Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Keep at room temperature and monitor at shorter intervals (e.g., 30, 60, 120 minutes) due to expected faster degradation. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
Oxidative Degradation: Dissolve the compound in a 3% H₂O₂ solution. Keep at room temperature, protected from light, for 2, 4, and 8 hours.
Thermal Degradation: Store the solid compound in an oven at 80°C for 24 and 48 hours. Dissolve in a suitable solvent for analysis.
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration. Analyze the sample alongside a control sample protected from light.
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (see Protocol 2). Aim for 5-20% degradation to ensure that the degradation products are detectable without being secondary degradation products.[10]
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a starting HPLC method capable of separating the parent compound from its potential degradation products.
Table 2: Recommended Starting HPLC Parameters
Parameter
Suggested Condition
Rationale/Notes
Column
C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)
A versatile column suitable for a wide range of polar and non-polar compounds.[11]
Mobile Phase A
0.1% Formic Acid in Water
Provides good peak shape for amine-containing compounds and is MS-compatible.
Mobile Phase B
Acetonitrile or Methanol
Common organic modifiers for reverse-phase chromatography.
Gradient
Start with a shallow gradient (e.g., 5-95% B over 20 minutes)
To ensure separation of the polar parent compound from potentially more or less polar degradants.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30°C
Provides reproducible retention times.
Detection
UV at 210 nm or Diode Array Detector (DAD)
Amide bonds typically have a UV absorbance around 210 nm. A DAD will help in identifying peak purity.
Injection Volume
10 µL
A typical injection volume.
Method Development Notes:
The gradient and mobile phase composition may need to be optimized based on the results of the forced degradation study to achieve adequate resolution between all peaks.
For LC-MS analysis, formic acid is a preferred mobile phase modifier over phosphate buffers.[12]
Visualizations
Degradation Pathways
Caption: Potential degradation pathways of the compound.
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of the compound.
References
U.S. Environmental Protection Agency. (n.d.).
Patsnap Synapse. (2024, June 14).
Indian Journal of Pharmaceutical Sciences. (n.d.).
Rompicharla, V. (2019, November 19).
Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders.
Baldwin, A. D., & Kiick, K. L. (2011). Tunable Degradation of Maleimide-Thiol Adducts in Reducing Environments.
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2021). Pharmaceutics, 13(9), 1349.
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
Amama, P. B., Itoh, K., & Murabayashi, M. (2004). Photocatalytic Degradation of Trichloroethylene in Dry and Humid Atmospheres: Role of Gas-Phase Reactions.
International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques.
Ghorab, M. M., Abdel-kader, M. S., & Al-Dossari, M. S. (2011). Degradation of the Neonicotinoid Insecticide Acetamiprid via the N-Carbamoylimine Derivate (IM-1-2) Mediated by the Nitrile Hydratase of the Nitrogen-Fixing Bacterium Ensifer meliloti CGMCC 7333. Journal of Agricultural and Food Chemistry, 59(15), 8263–8270.
Ankur Choudhary. (2011, June 24). Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. Pharmaceutical Guidelines.
International Research Journal of Pharmacy and Medical Sciences. (n.d.).
The Exeter Daily. (2025, July 3). Proper Storage of Pharmaceutical Products: A Comprehensive Guide.
Scribd. (n.d.). HSAS Method.
Dong, M. W. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
BenchChem. (2025). N-(1-Benzhydrylazetidin-3-yl)acetamide stability issues in long-term storage.
International Journal of Trend in Scientific Research and Development. (2021, September 15).
Human Journals. (2023, February 28).
Allen, A. (2024, November 18). Acetamide: Structure, Properties and Uses.
Archives of Pharmacy Practice. (2023, April 15). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
Analytical Methods. (n.d.). Simultaneous determination of four aliphatic amines in aquatic products by capillary electrophoresis with UV detection after derivatization and ultrasound-assisted dispersive liquid-liquid microextraction.
PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
Chemistry LibreTexts. (2020, May 30). 22.7: Amide Chemistry.
Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides.
ResearchGate. (2025, August 6). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile.
PubMed. (2003, July 22). Synthesis of protected 2-amino-2-deoxy-D-xylothionolactam derivatives and some aspects of their reactivity.
Wu, G. Y., & Seifter, S. (1985). Periodate oxidation products of hydroxylysine in the synthesis of 5-substituted prolines. Analytical Biochemistry, 147(1), 103–107.
Resolving solubility issues with 2-[(Oxan-4-yl)amino]acetamide hydrochloride
Technical Support Center: 2-[(Oxan-4-yl)amino]acetamide hydrochloride Welcome to the technical support guide for 2-[(Oxan-4-yl)amino]acetamide hydrochloride. This document is designed for researchers, scientists, and dru...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-[(Oxan-4-yl)amino]acetamide hydrochloride
Welcome to the technical support guide for 2-[(Oxan-4-yl)amino]acetamide hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide a foundational understanding and practical troubleshooting advice for resolving solubility challenges with this compound. Given the specific nature of this molecule, this guide is built upon established principles of organic and medicinal chemistry, particularly the behavior of secondary amine hydrochloride salts.
Frequently Asked Questions (FAQs)
Q1: What is 2-[(Oxan-4-yl)amino]acetamide hydrochloride and why is it a hydrochloride salt?
A1: 2-[(Oxan-4-yl)amino]acetamide hydrochloride is an organic compound featuring a secondary amine linked to an oxane (tetrahydropyran) ring and an acetamide functional group. It is provided as a hydrochloride (HCl) salt to improve its physicochemical properties, most notably its aqueous solubility and stability.[1][2] Many organic molecules containing basic amine groups are formulated as salts to make them more water-soluble, which is crucial for bioavailability in pharmaceutical research and for ease of handling in experimental settings.[2] The salt form exists as a protonated, charged species (an ammonium salt), which readily interacts with polar solvents like water.[3]
Q2: What are the primary factors that will influence the solubility of this compound?
A2: The solubility of 2-[(Oxan-4-yl)amino]acetamide hydrochloride is primarily governed by four factors:
pH: As an amine salt, its solubility is highly dependent on the pH of the solvent.[4][5] In acidic to neutral solutions, the amine group remains protonated, promoting solubility. In basic solutions, it can deprotonate to the less soluble "free base" form.
Solvent Choice: While designed for aqueous solubility, its behavior will differ in organic solvents. It will likely show good solubility in polar protic solvents but limited solubility in non-polar organic solvents.
Temperature: For most solids, solubility increases with temperature. Gentle heating can be a useful tool for dissolving the compound, though stability at higher temperatures should be considered.
Ionic Strength & Common Ions: The presence of other ions in the solution can impact solubility. Specifically, a high concentration of chloride ions (Cl⁻) from other sources (e.g., KCl, NaCl in a buffer) can sometimes decrease the solubility of a hydrochloride salt due to the "common-ion effect".[6][7][8][9][10]
Q3: What is the best way to prepare a stock solution?
A3: Preparing an accurate and stable stock solution is critical for experimental reproducibility.[11][12][13][14][15]
Solvent First: Always start with a high-purity solvent. For aqueous stocks, use deionized, distilled, or HPLC-grade water. For organic stocks, use an appropriate anhydrous grade solvent.
Accurate Weighing: Use a calibrated analytical balance to weigh the compound. For accuracy, it's better to weigh a larger mass (e.g., >10 mg) and create a more concentrated stock that can be diluted later.[12]
Initial Solvent Addition: Add about 70-80% of the final desired solvent volume to the vessel containing the weighed compound. This allows room for mixing and pH adjustments.
Promote Dissolution: Use a vortex mixer or sonicator to aid dissolution. Gentle heating (<40°C) can be applied if necessary, but be mindful of potential degradation.
Bring to Volume: Once the solid is fully dissolved, carefully add the solvent to reach the final desired volume in a volumetric flask for maximum accuracy.[12]
Storage: Store stock solutions as recommended. For many compounds, this means protection from light at 4°C or -20°C.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter when trying to dissolve 2-[(Oxan-4-yl)amino]acetamide hydrochloride.
Problem 1: My compound is not dissolving in water at my target concentration.
Potential Cause: You may be exceeding the compound's intrinsic aqueous solubility, or the pH of your water (typically between 6.0-7.0) is not optimal.
Troubleshooting Protocol:
Mechanical Agitation: Ensure the sample is being mixed thoroughly. Use a vortex mixer for 1-2 minutes or place the sample in an ultrasonic bath for 5-10 minutes.
Gentle Heating: Warm the solution to 30-40°C while stirring. This often increases both the rate of dissolution and the solubility limit. Allow the solution to cool to room temperature to ensure it remains dissolved. If it precipitates upon cooling, you have created a supersaturated solution.
pH Adjustment: Since this is the salt of a weak base, lowering the pH can enhance solubility. Prepare a stock solution in a mildly acidic buffer (e.g., 10 mM citrate buffer, pH 5.0) instead of pure water. Sparingly soluble salts derived from weak acids tend to be more soluble in acidic solutions.[4]
Problem 2: The compound dissolved in water, but it crashed out (precipitated) when I added it to my buffered cell culture media or PBS.
Potential Cause A: pH Shift: Phosphate-Buffered Saline (PBS) and many cell culture media are buffered around pH 7.2-7.4. This increase in pH from your stock solution (which may be slightly acidic) can be sufficient to deprotonate the amine to its less soluble free base form, causing precipitation.
Potential Cause B: Buffer Composition & Ionic Strength: Some buffer components, particularly phosphate, can interact with dissolved compounds.[16] Additionally, high salt concentrations in the final medium can sometimes lead to "salting out" of the compound.
Troubleshooting Protocol:
Check Final pH: Measure the pH of the final solution after adding your compound. If it is significantly higher than the pH of your initial stock, this is the likely cause.
Dilute Further: Try adding the stock solution to your media in a slower, more dilute fashion while stirring vigorously. This can prevent localized areas of high concentration that initiate precipitation.
Use an Intermediate Dilution Step: First, dilute your concentrated stock in a small volume of a buffer that is compatible with your final media but has a slightly lower pH (e.g., HEPES buffer at pH 7.0). Then, add this intermediate dilution to the final media.
Consider Co-solvents: If aqueous buffers are consistently failing, preparing a highly concentrated stock in a water-miscible organic solvent like DMSO may be necessary (see Problem 3).
Problem 3: I need to use an organic solvent, but the compound has poor solubility.
Potential Cause: As an ionic salt, 2-[(Oxan-4-yl)amino]acetamide hydrochloride is highly polar and will not readily dissolve in non-polar organic solvents like hexane or dichloromethane. Its solubility in polar aprotic solvents may also be limited.
Troubleshooting Protocol:
Select Appropriate Solvents: Start with highly polar, water-miscible organic solvents. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common first choices. Ethanol or methanol may also be effective.
Use a Co-solvent System: A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly water-soluble compounds.[17][18][19][20][21] You can create a stock solution in 100% DMSO and then dilute this into your aqueous buffer.
Best Practice: When using a co-solvent like DMSO, ensure the final concentration in your assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts or toxicity in cellular assays.
Conversion to Free Base (Advanced): For use in specific organic reactions, it may be necessary to convert the hydrochloride salt to the free base. This involves dissolving the salt in an aqueous solution, adding a mild base (e.g., sodium bicarbonate) to raise the pH above the amine's pKa, and then extracting the now-neutral, more organic-soluble free base with a solvent like ethyl acetate or dichloromethane. This should only be performed if the free base form is required for a subsequent chemical step.
Data & Workflow Visualization
Table 1: Recommended Solvents for Initial Solubility Screening
Solvent Type
Examples
Suitability for Stock Solution
Key Considerations
Aqueous
HPLC-Grade Water, 0.9% Saline
High
Ideal for biological assays. Solubility is pH-dependent.
Aqueous Buffers
10 mM Citrate (pH 4-6), 10 mM HEPES (pH 7.0)
High
Recommended for controlling pH and preventing precipitation. Check for buffer-compound interactions.
Polar Aprotic
DMSO, DMF
High (for concentrated stocks)
Excellent for creating highly concentrated stocks that can be diluted into aqueous systems.[18] Keep final concentration low.
Polar Protic
Ethanol, Methanol
Moderate
Can be effective, but may be less suitable for some biological assays compared to DMSO.
Non-Polar
Hexane, Toluene, Chloroform
Very Low
Generally unsuitable for dissolving the hydrochloride salt form.
Diagram 1: Systematic Workflow for Dissolving the Compound
This flowchart provides a logical, step-by-step process for achieving successful dissolution.
Caption: A step-by-step decision tree for dissolving the compound.
Diagram 2: Conceptual Relationship Between pH and Solubility
This diagram illustrates the fundamental principle governing the solubility of amine hydrochloride salts.
Differentiating 2-[(Oxan-4-yl)amino]acetamide HCl from its Isomeric Impurities: A Senior Application Scientist's Guide
For researchers, scientists, and drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) is paramount. Isomeric impurities, compounds with the same molecular formula but different...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) is paramount. Isomeric impurities, compounds with the same molecular formula but different structural arrangements, pose a significant challenge as they can have different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of analytical methodologies for differentiating the API 2-[(Oxan-4-yl)amino]acetamide HCl from its potential positional isomeric impurities.
The Challenge: Understanding the Isomeric Landscape
The target molecule, 2-[(Oxan-4-yl)amino]acetamide HCl, features an aminoacetamide group attached to the 4-position of an oxane (tetrahydropyran) ring. During synthesis, particularly in reactions involving the amination of a substituted oxane, there is a potential for the formation of positional isomers where the aminoacetamide group is attached to the 2- or 3-position of the oxane ring. These subtle structural differences can be difficult to resolve with basic analytical techniques.
Potential Isomeric Impurities:
2-[(Oxan-4-yl)amino]acetamide (Target API)
2-[(Oxan-3-yl)amino]acetamide (Positional Isomer)
2-[(Oxan-2-yl)amino]acetamide (Positional Isomer)
The synthesis of related compounds often involves the reaction of chloroacetyl chloride with an appropriate amine.[1][2] Inefficiencies or lack of complete regioselectivity in the preceding synthetic steps that form the substituted oxane precursor can lead to a mixture of these isomers. Given that even minor changes in structure can impact biological activity, robust analytical methods are required to ensure the isomeric purity of the final API.
Orthogonal Analytical Approaches for Isomer Differentiation
A multi-pronged, or orthogonal, approach is often the most reliable strategy for impurity profiling. Below is a comparison of the most effective techniques for this specific challenge.
High-Performance Liquid Chromatography (HPLC/UPLC): The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolving power and versatility.[3] For separating positional isomers, which often have very similar polarities, the choice of stationary phase and mobile phase is critical.[4][5]
Causality of Method Selection:
Reversed-phase (RP) chromatography, particularly with C18 columns, is a common starting point. However, for polar compounds like amines, retention can be poor.[3] Phenyl-based columns can offer alternative selectivity through π-π interactions, which can be advantageous for separating positional isomers.[6][7] Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful option for retaining and separating highly polar analytes.
Comparative Data Summary:
Analytical Technique
Principle of Separation
Pros
Cons
HPLC (Reversed-Phase)
Partitioning based on hydrophobicity.
Robust, widely available, excellent for routine QC.
May require ion-pairing agents for good peak shape of amines; may have insufficient selectivity for closely related isomers.
HPLC (HILIC)
Partitioning of polar analytes into a water-enriched layer on the stationary phase.
Excellent retention for polar compounds, orthogonal selectivity to RP.
Can have longer equilibration times, sensitive to mobile phase water content.
GC-MS
Separation based on boiling point and polarity, with mass-based detection.
High sensitivity and specificity from MS.
Requires derivatization for polar, non-volatile compounds like this API, which adds complexity and potential for side reactions.[8][9]
NMR Spectroscopy
Differences in the magnetic environment of atomic nuclei.
Provides unambiguous structural information, definitive for isomer identification.[10][11]
Lower sensitivity than chromatographic methods, not ideal for quantifying trace impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Technique
GC-MS is a powerful tool for separation and identification. However, its application to polar, non-volatile compounds like 2-[(Oxan-4-yl)amino]acetamide HCl is not direct. The molecule's polarity and low volatility would prevent it from moving through a GC column.[12]
Causality of Method Selection:
To make the analyte suitable for GC analysis, a derivatization step is necessary.[8] This typically involves reacting the polar functional groups (amines, amides) to form more volatile and less polar derivatives, for instance, through silylation.[13][14] While effective, this adds a sample preparation step that must be carefully controlled and validated to avoid the introduction of artifacts. Therefore, GC-MS is generally considered a secondary or confirmatory technique in this context, rather than a primary method for routine quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed structural information.[10] It can definitively distinguish between positional isomers by analyzing the chemical shifts and coupling patterns of the protons on the oxane ring.[11][15][16]
Causality of Method Selection:
The symmetry of the target 4-substituted isomer will result in a simpler ¹H NMR spectrum for the oxane ring protons compared to the less symmetric 2- and 3-substituted isomers. For example, in the 4-substituted isomer, the protons at the 2,6-positions and 3,5-positions are chemically equivalent, leading to fewer signals. In contrast, all methylene groups on the ring in the 2- and 3-substituted isomers would be chemically distinct, resulting in more complex spectra. This makes NMR an excellent tool for confirming the identity of the main component and identifying the specific structure of any isolated impurities.
In-Depth Protocol: A Validated HPLC-UV Method for Impurity Profiling
This section provides a detailed, step-by-step HPLC method designed for the robust separation of 2-[(Oxan-4-yl)amino]acetamide HCl from its potential positional isomers.
Objective: To achieve baseline separation of the main peak from its 2- and 3-substituted isomers.
Instrumentation:
HPLC or UPLC system with a UV detector.
Materials:
Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm (Provides alternative selectivity for aromatic and slightly polar compounds).
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Sample Diluent: 50:50 Water:Acetonitrile
Reference standards for 2-[(Oxan-4-yl)amino]acetamide HCl and, if available, the potential isomeric impurities.
Chromatographic Conditions:
Parameter
Value
Rationale
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Column Temp.
30 °C
Ensures reproducible retention times.
Detection (UV)
210 nm
Wavelength for detecting amide bonds.
Injection Vol.
5 µL
Gradient
5% to 40% B over 15 min
A shallow gradient is crucial for resolving closely eluting isomers.
Procedure:
Sample Preparation:
Accurately weigh and dissolve the 2-[(Oxan-4-yl)amino]acetamide HCl sample in the diluent to a final concentration of 1.0 mg/mL.
Prepare a resolution solution containing the main compound and spiked amounts of the isomeric impurities (if available) at a concentration of approximately 0.1% of the main peak.
System Suitability Test (SST):
Inject the resolution solution five times.
Acceptance Criteria:
The resolution between the main peak and the closest eluting impurity must be ≥ 2.0.
The tailing factor for the main peak should be ≤ 1.5.
The relative standard deviation (RSD) for the peak area of the main peak should be ≤ 2.0%.
This self-validating step ensures the chromatographic system is performing adequately for the separation.
Analysis:
Inject the sample solution.
Integrate all peaks and report the area percentage of the main peak and any impurities.
Workflow and Decision Making
The following diagram illustrates a logical workflow for the analysis and differentiation of isomeric impurities.
Caption: Logical workflow for routine analysis and impurity identification.
This workflow ensures that routine batches are efficiently screened using a validated HPLC method. If an unknown impurity is detected above the reporting threshold (typically 0.1%), a more thorough investigation involving impurity isolation and definitive structural elucidation by NMR is triggered. This authoritative process guarantees the quality and safety of the final product.
References
Guida, M., et al. (2015). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates: Silylation and Quantification of Biological Amino Acids. Semantic Scholar. Available from: [Link]
Kitson, F. G., et al. Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC. Available from: [Link]
SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Available from: [Link]
ResearchGate. Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS ?. Available from: [Link]
Guida, M., Salvatore, M. M., & Salvatore, F. (2019). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates: Silylation and Quantification of Biological Amino Acids. ResearchGate. Available from: [Link]
Ng, L. K., et al. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry, 375(5), 635-42. Available from: [Link]
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Available from: [Link]
El-Kassem, M. M. A. (n.d.). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Available from: [Link]
Magritek. Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Available from: [Link]
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